Ethyl 4-amino-1-methyl-benzimidazole-2-carboxylate
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Overview
Description
Ethyl 4-amino-1-methyl-benzimidazole-2-carboxylate is a benzimidazole derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in the development of pharmaceuticals due to their biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-1-methyl-benzimidazole-2-carboxylate typically involves the condensation of o-phenylenediamine with ethyl 2-chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the benzimidazole ring .
Industrial Production Methods: In industrial settings, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-amino-1-methyl-benzimidazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkylated products.
Scientific Research Applications
Ethyl 4-amino-1-methyl-benzimidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of Ethyl 4-amino-1-methyl-benzimidazole-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
- Methyl 4-amino-1-methyl-benzimidazole-2-carboxylate
- Ethyl 4-amino-1-ethyl-benzimidazole-2-carboxylate
- Ethyl 4-amino-1-methyl-benzimidazole-2-carboxamide
Comparison: this compound is unique due to its specific ethyl ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs. The presence of the ethyl ester group can enhance its ability to penetrate biological membranes, making it more effective in certain applications .
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 4-amino-1-methylbenzimidazole-2-carboxylate |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-11(15)10-13-9-7(12)5-4-6-8(9)14(10)2/h4-6H,3,12H2,1-2H3 |
InChI Key |
HEJKYOLWIIIAON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC=C2N1C)N |
Origin of Product |
United States |
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